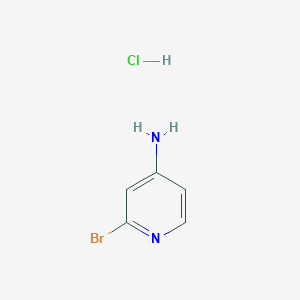

2-Bromopyridin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromopyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZKHXTJBHXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromopyridin-4-amine hydrochloride chemical properties and structure

An In-depth Technical Guide to 2-Bromopyridin-4-amine Hydrochloride

Abstract

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and an amine group, makes it a versatile synthetic building block. The hydrochloride salt form often enhances stability and solubility, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of its chemical properties, molecular structure, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and drug development professionals.

Physicochemical Properties

This compound is the salt of the parent compound, 2-amino-4-bromopyridine. Many of the reported physical properties pertain to the free base, which is a crucial intermediate and often the subject of characterization.[1][2] The hydrochloride salt is typically used to improve handling and solubility.[3]

| Property | Value | Reference |

| IUPAC Name | 2-bromopyridin-4-amine;hydrochloride | [4] |

| CAS Number | 1706431-09-5 | [4] |

| Molecular Formula | C₅H₆BrClN₂ | [4] |

| Molecular Weight | 209.47 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [1][2] |

| Melting Point | 142-146 °C (for free base) | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of 2-Bromopyridin-4-amine consists of a pyridine ring where the bromine atom is at position 2 and the amino group is at position 4. This specific arrangement is key to its reactivity. The nitrogen atom in the pyridine ring and the exocyclic amino group are both basic, but the ring nitrogen is more susceptible to protonation, leading to the formation of the hydrochloride salt.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification and characterization of 2-Bromopyridin-4-amine.

-

-

¹H NMR : Protons on the pyridine ring would appear in the aromatic region. The two protons of the amino group would likely appear as a broad singlet. Specifically, predicted shifts are ~7.85 ppm (doublet, H-6), ~6.80 ppm (doublet, H-5), ~6.75 ppm (singlet, H-3), and a broad singlet for the -NH₂ protons around 6.20 ppm.[6]

-

¹³C NMR : The carbon atoms of the pyridine ring would have distinct chemical shifts, with the carbon attached to the electronegative nitrogen (C-2) and the amino group (C-4) being significantly affected. Predicted shifts are approximately 160.5 (C-2), 150.0 (C-6), 122.0 (C-3), 118.0 (C-5), and 108.0 (C-4) ppm.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ range), C=N and C=C stretching vibrations for the pyridine ring (1500-1600 cm⁻¹), and C-Br stretching vibrations at lower frequencies.[6]

-

Mass Spectrometry (MS) : The mass spectrum provides crucial information about the molecular weight and elemental composition. A key feature for 2-Bromopyridin-4-amine is the distinctive isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.[6][7]

Synthesis and Reactivity

Synthetic Pathway

A widely adopted and scalable method for synthesizing 2-amino-4-bromopyridine starts from 4-bromopyridine hydrochloride.[1][8] This multi-step process is valued for its use of accessible raw materials and high overall yield.[8][9] The synthesis involves an initial esterification, followed by amination, and concludes with a Hofmann degradation.[9][10][11]

Caption: Three-step synthesis of 2-amino-4-bromopyridine.

Experimental Protocol: Synthesis from 4-Bromopyridine Hydrochloride

This protocol is a synthesized representation of methods described in the literature.[1][9][11]

Step 1: Esterification

-

In a suitable reactor, a solution of 4-bromopyridine hydrochloride in dichloromethane is prepared.[11] This is often done by dissolving the salt in water, neutralizing with a base like sodium bicarbonate to a pH of 8, and extracting the free base into dichloromethane.[9][11]

-

Ferrous sulfate and a 50 wt% sulfuric acid solution are added to the reactor.[1]

-

The mixture is cooled to a temperature between -10°C and 0°C with stirring.[9][11]

-

A pre-prepared reagent of hydrogen peroxide in an organic solvent is added dropwise, maintaining the low temperature.[1][11]

-

After the addition is complete, the reaction is stirred for at least one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]

-

Upon completion, the organic phase is washed with water until the aqueous phase is colorless and then concentrated to yield crude ethyl 4-bromo-2-pyridinecarboxylate.[11]

Step 2: Amination

-

The crude ester from the previous step is added in batches to a concentrated ammonia solution.[11]

-

The mixture is stirred, typically overnight, to allow for the conversion of the ester to the corresponding amide.[11]

-

The resulting solid, 4-bromo-2-pyridinecarboxamide, is isolated by centrifugation or filtration.[11]

Step 3: Hofmann Degradation

-

In a separate reactor, a solution of sodium hydroxide in water is prepared and cooled to 0°C.[1]

-

Bromine is added dropwise to the cold sodium hydroxide solution.[1]

-

The 4-bromo-2-pyridinecarboxamide obtained in Step 2 is added in portions to this mixture.[1][11]

-

The reaction mixture is then heated, often to around 80°C, for one hour to complete the degradation.[1][8]

-

After cooling to room temperature, the crude 2-amino-4-bromopyridine is collected by centrifugation.[1]

-

The final product can be purified by crystallization from a suitable solvent like toluene.[1][11]

Reactivity

The utility of this compound stems from the reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this effect is enhanced by the ring nitrogen. Positions 2, 4, and 6 are particularly activated for attack by nucleophiles.[12] The bromine atom at the activated C-2 position is a good leaving group, allowing for its displacement by a variety of nucleophiles. This is a primary reason for its use as a synthetic intermediate.

-

Cross-Coupling Reactions : The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3] This enables the formation of new carbon-carbon bonds, allowing for the construction of complex molecular scaffolds essential for many modern pharmaceuticals.[3]

-

Amine Group Reactivity : The amino group at the C-4 position can be acylated, alkylated, or used as a directing group in further electrophilic substitution reactions, adding to the compound's synthetic versatility.

Applications in Research and Drug Development

This compound is a pivotal building block in medicinal and agricultural chemistry.[1][2]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[13] Its structure is incorporated into molecules designed to target a range of diseases, including neurological disorders and various cancers.[2][13] The ability to functionalize both the bromine and amine positions allows for the creation of diverse libraries of compounds for drug discovery screening.[11]

-

Agrochemicals : Beyond pharmaceuticals, this compound is a precursor for developing new agrochemicals, such as herbicides and fungicides.[2][13] Its inclusion in these molecules can lead to more effective and targeted crop protection solutions.

Safety and Handling

Based on available safety data sheets (SDS) for the free base and related compounds, 2-Bromopyridin-4-amine and its hydrochloride salt should be handled with care.[14][15]

-

Hazards :

-

Precautions for Safe Handling :

-

Conditions for Safe Storage :

Conclusion

This compound is a high-value chemical intermediate whose utility is grounded in its distinct molecular structure. The combination of an activated pyridine ring, a reactive bromine atom, and a functional amino group provides a powerful platform for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and development of novel pharmaceuticals and agrochemicals.

References

- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? (n.d.). Google Cloud.

-

This compound | C5H6BrClN2 | CID 91758934 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Google Patents.

-

2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015-03-12). ResearchGate. Retrieved January 21, 2026, from [Link]

-

4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

2-Amino-4-bromo-pyridine hydrochloride - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H6BrClN2 | CID 91758934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Amino-4-bromopyridine - Safety Data Sheet [chemicalbook.com]

- 17. tcichemicals.com [tcichemicals.com]

Physicochemical properties of 2-Bromopyridin-4-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromopyridin-4-amine Hydrochloride

Introduction

2-Bromopyridin-4-amine and its hydrochloride salt are pivotal heterocyclic building blocks in the realms of pharmaceutical and agrochemical research and development.[1] The strategic placement of a reactive bromine atom and an amino group on the pyridine core allows for extensive and versatile functionalization. This dual reactivity makes it a highly valued intermediate in the synthesis of complex, biologically active molecules.[1] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the core physicochemical properties, reactivity, and handling of this compound. The narrative synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory and industrial context.

Chemical Identity and Structure

This compound is the salt form of the parent compound, 2-Bromopyridin-4-amine. The protonation of the pyridine ring nitrogen by hydrochloric acid enhances the compound's solubility in aqueous media and modifies its reactivity profile. It is crucial to distinguish between the free base and the hydrochloride salt, as their physical properties can differ significantly.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

N1 [label="N", pos="0,1.2!"];

C2 [label="C", pos="-1.04,0.6!"];

C3 [label="C", pos="-1.04,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.04,-0.6!"];

C6 [label="C", pos="1.04,0.6!"];

Br [label="Br", pos="-2.2,1.2!"];

N_amino [label="NH2", pos="0,-2.4!"];

HCl_group [label="• HCl", pos="2.5,0!"];

// Define edges for bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C2 -- Br;

C4 -- N_amino;

// Add double bonds

edge [style=bold];

C3 -- C4 [len=1.5];

C5 -- C6 [len=1.5];

N1 -- C6 [len=1.5];

}

Caption: Industrial synthesis of 2-Amino-4-bromopyridine.

Methodology:

-

Esterification: 4-bromopyridine hydrochloride undergoes an esterification reaction using reagents like ethyl pyruvate and hydrogen peroxide with a ferrous sulfate catalyst to yield crude ethyl 4-bromopyridine-2-carboxylate.[2][3]

-

Amination: The crude ester is then treated with an ammonia solution in an amination reaction to produce 4-bromo-2-pyridinecarboxamide.[2]

-

Hofmann Degradation: The resulting amide is subjected to a Hofmann degradation reaction using sodium hydroxide and bromine to yield the final product, 2-Amino-4-bromopyridine.[4][2] The product can be purified by crystallization from a suitable solvent like toluene.[2]

-

Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.

Safety and Handling

Hazard Identification:

-

-

Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a wide range of target molecules in several key industries:

-

Pharmaceuticals: It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents.

-

Agrochemicals: It is used in the development of new pesticides and herbicides.

-

Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.

References

-

Pharmaffiliates. (n.d.). CAS No : 7598-35-8 | Product Name : 2-Bromopyridin-4-amine. Retrieved from [Link]

- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

American Elements. (n.d.). 2-Amino-4-Bromopyridine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMOPYRIDIN-4-AMINE | CAS 7598-35-8. Retrieved from [Link]

- Google Patents. (2019). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Reddit. (2024). Help with 4-Bromopyridine HCl. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 4. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-アミノ-4-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-4-bromopyridine - Safety Data Sheet [chemicalbook.com]

2-Bromopyridin-4-amine hydrochloride CAS number and molecular formula

An In-Depth Technical Guide to 2-Bromopyridin-4-amine Hydrochloride for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document details its chemical identity, physicochemical properties, robust synthesis protocols, and key applications. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for leveraging this versatile intermediate in the synthesis of complex, biologically active molecules and advanced materials.

Chemical Identification and Physicochemical Properties

2-Bromopyridin-4-amine and its hydrochloride salt are fundamental reagents in synthetic chemistry. The presence of a reactive bromine atom and a nucleophilic amino group on the pyridine scaffold allows for sequential, regioselective functionalization, making it an invaluable intermediate.[1] The hydrochloride salt is often preferred in laboratory settings for its improved stability and handling characteristics compared to the free base.

While the free base, 2-Bromopyridin-4-amine, is widely referenced, it is crucial to distinguish it from its hydrochloride salt for accurate stoichiometric calculations and reaction setup.

-

2-Bromopyridin-4-amine (Free Base)

-

This compound (Salt)

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7][10] |

| Synonyms | 4-Amino-2-bromopyridine HCl | [4][6] |

| Appearance (Free Base) | Off-white to light yellow/beige solid | [1][8] |

| Melting Point (Free Base) | 142-146 °C | [1][8] |

| Purity | Typically ≥97-99% (HPLC) | [1][5] |

| Storage Conditions | 2-8°C, keep in dark place, under inert atmosphere | [3][4][5][6][11][12] |

| Solubility (Free Base) | Slightly soluble in water | [4] |

Synthesis Pathway: From 4-Bromopyridine Hydrochloride

A prevalent and scalable method for synthesizing 2-Amino-4-bromopyridine involves a three-step process starting from 4-bromopyridine hydrochloride.[1][13][14] This route is favored for its cost-effective starting materials and high overall yield.[1][14] The conversion to the target hydrochloride salt is a straightforward final step.

The causality for each step is critical: the initial esterification activates the 2-position of the pyridine ring for subsequent amination. The final Hofmann degradation is a classic and efficient method for converting an amide to a primary amine with the loss of one carbon atom.

Caption: Scalable three-step synthesis of 2-Amino-4-bromopyridine and its conversion to the hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Bromopyridine Hydrochloride

-

In a 20 L three-necked flask, add ethyl acetate and cool the vessel to 0°C.

-

Slowly add hydrogen peroxide while maintaining the temperature below 0°C.[1][15]

-

In a separate, larger reactor (200 L), charge dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg).[15][16]

-

Add ferrous sulfate and a 50 wt% sulfuric acid solution to the main reactor. Cool the mixture to -10°C.

-

The reaction is monitored by TLC for completion. Upon completion, the organic phase is separated and concentrated to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester, which can often be used directly in the next step.[15]

Step 2: Amination

-

Add the crude ester from Step 1 in batches to approximately 35 L of concentrated ammonia solution in a suitable reactor.[15][16]

-

Stir the mixture overnight at ambient temperature (20-30°C).[14][15]

-

The resulting solid precipitate is collected by centrifugation, washed with ethyl acetate, and dried to yield 4-bromo-2-pyridinecarboxamide.[15]

Step 3: Hofmann Degradation

-

In a 50 L reactor, prepare a solution of sodium hydroxide in water and cool it to 0°C.

-

Add liquid bromine dropwise, ensuring the temperature does not rise significantly. After the addition is complete, cool the mixture further to -10°C.[1][15]

-

Add the 4-bromo-2-pyridinecarboxamide from Step 2 in portions.

-

Once the addition is complete, heat the mixture to 80°C for one hour to drive the reaction to completion, monitoring by TLC.[1][14][15]

-

Cool the mixture to room temperature and collect the crude product by centrifugation.

-

Purify the crude product by recrystallization from toluene to obtain pure 2-Amino-4-bromopyridine.[1][15]

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified 2-Amino-4-bromopyridine free base in a suitable solvent such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Material Science

This compound is a versatile synthetic intermediate primarily because its two functional groups—the bromine atom and the amino group—exhibit orthogonal reactivity.[17] The amino group readily undergoes acylation, alkylation, or can be used as a directing group. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity allows for the systematic construction of complex molecular libraries.

It serves as a key building block in the synthesis of a wide range of biologically active molecules, including treatments for neurological disorders, cancer, and inflammation, as well as in the development of novel agrochemicals like herbicides and pesticides.[2][11][18]

Caption: Versatility of 2-Bromopyridin-4-amine as a synthetic hub for diverse chemical transformations.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, adherence to strict safety protocols is non-negotiable. 2-Bromopyridin-4-amine and its salts are classified as hazardous chemicals.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile rubber), lab coat, and safety glasses with side-shields or goggles.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust.[12][19] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19] Store locked up.[19] The compound may be air or moisture sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[12][20]

-

-

First Aid Measures:

-

If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][19]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[12][19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12][19]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[19]

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined synthesis, orthogonal reactivity, and proven utility make it a cornerstone intermediate for developing next-generation pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher aiming to exploit its full synthetic potential safely and effectively.

References

- Vertex AI Search Result. (URL: )

- BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (URL: )

- ChemicalBook. 2-Amino-4-bromopyridine synthesis. (URL: )

- Chem-Impex. 2-Amino-4-bromopyridine. (URL: )

- BLD Pharm. 2-Bromopyridin-4-amine | 7598-35-8. (URL: )

- ChemicalBook. 4-Amino-2-bromopyridine | 7598-35-8. (URL: )

- American Elements. 2-Amino-4-Bromopyridine. (URL: )

- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine. (URL: )

- Sigma-Aldrich. 2-Amino-4-bromopyridine 97 | 84249-14-9. (URL: )

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (URL: )

- PubChem. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282. (URL: )

- ChemScene. 2-Bromopyridin-4-amine | 7598-35-8. (URL: )

- Pharmaffiliates. 2-Bromopyridin-4-amine | CAS No : 7598-35-8. (URL: )

- Xpertscientific. Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (URL: )

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. (URL: )

- Sigma-Aldrich.

- PubChem. This compound | C5H6BrClN2 | CID 91758934. (URL: )

- Chem-Impex. 4-Amino-2-bromopyridine. (URL: )

- ChemicalBook.

- TCI Chemicals. SAFETY DATA SHEET - 4-Bromopyridine Hydrobromide. (URL: )

- Matrix Fine Chemicals. 2-BROMOPYRIDIN-4-AMINE | CAS 7598-35-8. (URL: )

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. (URL: )

- Guidechem. How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 7598-35-8|2-Bromopyridin-4-amine|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-bromopyridine | 7598-35-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-BROMOPYRIDIN-4-AMINE | CAS 7598-35-8 [matrix-fine-chemicals.com]

- 8. americanelements.com [americanelements.com]

- 9. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C5H6BrClN2 | CID 91758934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 14. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Page loading... [guidechem.com]

- 17. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 18. chemimpex.com [chemimpex.com]

- 19. 2-Amino-4-bromopyridine - Safety Data Sheet [chemicalbook.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide for Researchers

Introduction

2-Amino-4-bromopyridine (CAS No: 84249-14-9) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring an amino group and a bromine atom on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules, including those targeting neurological disorders.[2] The precise structural elucidation and purity assessment of this compound are paramount for its effective application in drug discovery and development pipelines.

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Amino-4-bromopyridine, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Liquid Chromatography-Mass Spectrometry (LC/MS), and Infrared (IR) Spectroscopy. The following sections detail the experimental methodologies, present the spectral data, and offer expert interpretation to provide a comprehensive characterization of this important chemical entity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for the structural confirmation of 2-Amino-4-bromopyridine by providing detailed information about the chemical environment of its hydrogen atoms.

Predicted ¹H NMR Data

While experimental NMR data for 2-Amino-4-bromopyridine is not widely available in the public domain, computational predictions serve as a valuable reference for experimental verification.[1] The predicted chemical shifts in DMSO-d₆ are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.85 | Doublet (d) | H-6 |

| ~6.80 | Doublet (d) | H-5 |

| ~6.75 | Singlet (s) | H-3 |

| ~6.20 | Broad Singlet (br s) | -NH₂ |

| Table 1: Predicted ¹H NMR data for 2-Amino-4-bromopyridine in DMSO-d₆ at 400 MHz.[1] |

Interpretation of ¹H NMR Spectrum

The structure of 2-Amino-4-bromopyridine contains three distinct aromatic protons (H-3, H-5, and H-6) and two protons from the amino group (-NH₂).

-

H-6 Proton: This proton is adjacent to the ring nitrogen, which is an electron-withdrawing atom. Consequently, it is expected to be the most deshielded of the aromatic protons and appear at the highest chemical shift (downfield), predicted around 7.85 ppm.[1] It should appear as a doublet due to coupling with the H-5 proton.

-

H-5 Proton: This proton is coupled to the H-6 proton and is expected to resonate as a doublet around 6.80 ppm.[1]

-

H-3 Proton: This proton is adjacent to the amino group and is predicted to appear as a singlet around 6.75 ppm, as it lacks adjacent proton coupling partners.[1]

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The predicted chemical shift is approximately 6.20 ppm.[1]

Experimental Protocol: ¹H NMR

The following protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-Amino-4-bromopyridine sample.[1]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing to 0 ppm.[1]

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters, such as a spectral width of -2 to 12 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase-correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of 2-Amino-4-bromopyridine.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for confirming the molecular weight and purity of 2-Amino-4-bromopyridine.

LC/MS Data

Experimental LC/MS analysis of 2-Amino-4-bromopyridine provides the following key data points.

| Parameter | Value |

| Retention Time | 0.69 min |

| Mass-to-Charge Ratio (m/z) | 173, 175 [M+H]⁺ |

| Table 2: Experimental LC/MS data for 2-Amino-4-bromopyridine.[3] |

Interpretation of LC/MS Data

The mass spectrum of 2-Amino-4-bromopyridine is highly characteristic due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1]

-

Molecular Ion Peak: The protonated molecule [M+H]⁺ is observed as a pair of peaks at m/z 173 and 175.[3]

-

The peak at m/z 173 corresponds to the molecule containing the ⁷⁹Br isotope ([C₅H₅⁷⁹BrN₂ + H]⁺).

-

The peak at m/z 175 corresponds to the molecule containing the ⁸¹Br isotope ([C₅H₅⁸¹BrN₂ + H]⁺).

-

-

Isotopic Pattern: The observation of these two peaks with an approximate 1:1 intensity ratio is a definitive signature for the presence of a single bromine atom in the molecule.[1]

-

Retention Time: The retention time of 0.69 minutes under the specified chromatographic conditions provides a reference point for method development and purity analysis.[3]

Experimental Protocol: LC/MS

The following is a general protocol for the LC/MS analysis of 2-Amino-4-bromopyridine.

-

Sample Preparation:

-

Prepare a stock solution of 2-Amino-4-bromopyridine at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

From the stock solution, prepare a dilute sample for injection (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

-

-

LC System Setup:

-

Equilibrate the HPLC system with the initial mobile phase conditions (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Use a suitable reversed-phase column (e.g., C18).

-

-

MS System Setup:

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Configure the instrument to scan a mass range that includes the expected m/z values (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Inject the prepared sample onto the LC system.

-

Begin data acquisition on the mass spectrometer simultaneously with the injection.

-

Run the chromatographic gradient to elute the compound.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the [M+H]⁺ ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine.

-

Workflow for LC/MS Analysis

Caption: Workflow for LC/MS analysis of 2-Amino-4-bromopyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |

| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1330 - 1260 | C-N Stretch | Aryl Amine |

| 1100 - 1000 | C-Br Stretch | Bromoaromatic |

| Table 3: Expected characteristic IR absorption bands for 2-Amino-4-bromopyridine.[1] |

Interpretation of IR Spectrum

-

N-H Vibrations: The presence of the primary amino group (-NH₂) should give rise to two distinct stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A scissoring (bending) vibration is also expected around 1650-1600 cm⁻¹.[1]

-

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Vibration: The carbon-bromine bond is expected to produce a stretching absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.[1]

Experimental Protocol: FT-IR (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.

-

Sample Preparation:

-

Place approximately 1-2 mg of the 2-Amino-4-bromopyridine sample and 100-200 mg of dry, IR-grade Potassium Bromide (KBr) into an agate mortar.[1]

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[1]

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption peaks for analysis.

-

Workflow for FT-IR Analysis (KBr Pellet)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The spectroscopic data and protocols presented in this guide provide a fundamental resource for the comprehensive characterization of 2-Amino-4-bromopyridine. The combination of ¹H NMR, LC/MS, and IR spectroscopy offers a self-validating system for confirming the chemical structure and assessing the purity of this compound. Adherence to the detailed experimental methodologies will enable researchers in drug development and organic synthesis to generate high-quality, reproducible data, ensuring the integrity of their scientific endeavors.

References

-

2-Amino-4-bromopyridine. Chem-Impex. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Bromopyridin-4-amine Hydrochloride for Pharmaceutical Development

Introduction: Navigating the Pre-formulation Landscape of a Key Pharmaceutical Intermediate

2-Bromopyridin-4-amine stands as a critical building block in the synthesis of a multitude of biologically active molecules, finding its utility in both pharmaceutical and agrochemical research and development.[1] The hydrochloride salt of this amine is often preferred in early-stage drug development due to its typically improved crystallinity, stability, and aqueous solubility over the free base. However, a comprehensive understanding of the physicochemical properties of 2-Bromopyridin-4-amine hydrochloride is paramount for its effective utilization.

This technical guide provides an in-depth exploration of the solubility and stability of this compound. Recognizing the limited publicly available data for this specific salt, this document serves as both a repository of known information and a practical framework for researchers to generate critical data in their own laboratories. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, field-tested protocols for its characterization, and offer insights into the causality behind experimental choices, thereby empowering drug development professionals to navigate the complexities of pre-formulation with confidence.

Physicochemical Properties: A Comparative Overview

A foundational step in the characterization of any active pharmaceutical ingredient (API) or intermediate is the compilation of its fundamental physicochemical properties. The following table summarizes the available data for 2-Bromopyridin-4-amine and its hydrochloride salt. It is important to note the current scarcity of experimentally determined data for the hydrochloride form in publicly accessible literature.

| Property | 2-Bromopyridin-4-amine (Free Base) | This compound |

| Molecular Formula | C₅H₅BrN₂[2] | C₅H₆BrClN₂[3] |

| Molecular Weight | 173.01 g/mol [2] | 209.47 g/mol |

| Appearance | Off-white to light yellow solid[4] | White to tan crystalline solid (Expected)[5][6] |

| Melting Point | 142-146 °C | Data not available |

| CAS Number | 84249-14-9[2] | 1706431-09-5[7] |

Solubility Profile: From Theoretical Principles to Practical Determination

The conversion of a free amine to its hydrochloride salt is a common strategy to enhance aqueous solubility. The protonation of the basic nitrogen atom on the pyridine ring increases the polarity of the molecule, favoring interactions with polar solvents like water.

Theoretical Solubility Considerations

Based on the behavior of similar compounds like pyridine hydrochloride, we can predict the solubility of this compound:

-

High Solubility in Polar Protic Solvents: Expect high solubility in water and lower alcohols (e.g., ethanol, methanol) due to the ionic nature of the salt and the potential for hydrogen bonding.[5][8]

-

Limited Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are less likely to effectively solvate the ionic lattice, resulting in lower solubility.[8]

-

Insolubility in Nonpolar Solvents: The compound is expected to be practically insoluble in nonpolar solvents such as ethers, and aromatic hydrocarbons (e.g., toluene, hexanes).[8]

Experimental Protocol for Solubility Determination

To move from theoretical predictions to actionable data, a systematic experimental determination of solubility is required. The following protocol outlines a robust method for this purpose.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered samples with a suitable mobile phase.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other appropriate units based on the concentration determined by HPLC and the dilution factor.

-

Below is a diagram illustrating the workflow for determining solubility.

Caption: Workflow for Experimental Solubility Determination.

Stability Assessment: A Proactive Approach Through Forced Degradation

Understanding the chemical stability of a compound is a cornerstone of drug development, ensuring its safety and efficacy over its shelf life. Forced degradation, or stress testing, is a powerful tool to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Anticipated Degradation Pathways

For this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The amine and bromo substituents on the pyridine ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of corresponding hydroxy derivatives.

-

Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[9]

-

Photolysis: Exposure to UV or visible light can induce degradation, a common phenomenon for pyridine-containing compounds.[10]

Experimental Protocol for a Forced Degradation Study

The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2) and provides a framework for investigating the stability of this compound.

Objective: To identify the likely degradation products of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Control Samples: Prepare control samples (unstressed) and blank solutions (solvents without the compound) for each condition.

-

Analysis: Analyze all stressed, control, and blank samples by a suitable analytical method, typically a reverse-phase HPLC method with UV detection. The goal is to achieve 5-20% degradation of the parent compound.[11]

-

Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component. Assess the mass balance to account for all the material after degradation.

The following diagram outlines the workflow for a forced degradation study.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H6BrClN2 | CID 91758934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 7. 7598-35-8|2-Bromopyridin-4-amine|BLD Pharm [bldpharm.com]

- 8. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 9. ijrpp.com [ijrpp.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. pnrjournal.com [pnrjournal.com]

2-Bromopyridin-4-amine hydrochloride safety and handling precautions

An In-depth Technical Guide on the Safety and Handling of 2-Bromopyridin-4-amine Hydrochloride

Section 1: Introduction and Scope

2-Bromopyridin-4-amine, and its hydrochloride salt, are heterocyclic building blocks of significant interest in medicinal chemistry and drug development. Their utility as intermediates in the synthesis of novel pharmaceutical agents necessitates a thorough understanding of their chemical properties and associated hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and emergency management of this compound. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety. The core philosophy of this guide is not merely to list procedures, but to explain the causality behind them, fostering a proactive safety culture grounded in scientific integrity.

Section 2: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. While specific data for the hydrochloride salt is limited, the toxicological profile is expected to be closely related to the free base, 2-Amino-4-bromopyridine. The primary risks involve acute toxicity, and severe irritation to the skin and eyes.[1][2]

Table 1: GHS Hazard Classification Summary

| Hazard Class | GHS Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3][4][5] | Accidental ingestion of even small quantities can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][6][7] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Direct contact can cause redness, inflammation, or dermatitis. The use of appropriate chemical-resistant gloves is mandatory. |

| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation.[1][2][3][4] | Exposure to the eyes, even from small particles of dust, can lead to severe and potentially irreversible damage. Full-seal goggles or safety glasses with side shields are essential. |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood. |

Note: Some related bromopyridine compounds are classified as fatal in contact with skin (H310) or toxic if inhaled (H331).[7][8] Given the structural similarities, a conservative approach assuming high toxicity is warranted.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls, a fundamental principle in occupational safety, prioritizes the most effective measures for risk reduction. For this compound, this involves a combination of robust engineering controls and rigorously enforced PPE protocols.

Primary Engineering Control: The Chemical Fume Hood

The primary engineering control for this compound is a properly functioning and certified chemical fume hood. Causality: A fume hood is essential because it contains the solid particles and potential vapors at the source, preventing inhalation, which is a primary route of exposure.[1][9] It also provides a contained space to manage accidental spills. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the sash of a fume hood.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.

Table 2: Mandatory Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side-shields, at a minimum. Full-seal chemical goggles are strongly recommended.[1][6][9] | Protects against dust particles and splashes. The "serious eye damage" classification (H318/H319) necessitates robust protection.[1] |

| Skin Protection | Chemical-resistant gloves (Nitrile, minimum 0.11 mm thickness). A flame-resistant lab coat worn fully buttoned.[1][7][10] | Prevents skin contact and irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as chemical waste.[10] |

| Respiratory Protection | A NIOSH-approved N95, P95, or P100 particulate respirator may be required for large-scale transfers or spill cleanup.[6][9] | Used as an adjunct to a fume hood, not a replacement. Necessary when engineering controls may not be sufficient to maintain exposure below acceptable limits. |

Section 4: Standard Operating Procedures for Handling

Adherence to a detailed, step-by-step protocol is crucial for minimizing risk. This procedure is a self-validating system, where each step is designed to prevent exposure and contamination.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container, solvent).

-

Donning PPE: Don all required PPE as specified in Table 2 before entering the handling area.

-

Weighing the Compound:

-

Perform all weighing operations inside the fume hood.

-

Place a weigh boat on the analytical balance and tare the scale.

-

Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust by using slow, deliberate movements.[6]

-

Securely close the primary stock container immediately after dispensing.[7]

-

-

Transfer and Solubilization:

-

Gently tap the weigh boat to transfer the solid into the reaction vessel or beaker.

-

If any residue remains, use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the vessel to ensure a quantitative transfer.

-

-

Post-Handling and Cleanup:

-

Dispose of the used weigh boat and any contaminated materials (e.g., paper towels) in a designated solid hazardous waste container.[1]

-

Wipe down the spatula and the work surface within the fume hood with an appropriate solvent and decontaminating solution.

-

Wash hands thoroughly with soap and water after removing gloves.[1][6]

-

Section 5: Storage and Waste Management

Safe Storage Protocol

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][6][9]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][11]

-

Security: The substance should be stored in a locked cabinet or an area accessible only to authorized personnel, as indicated by the "P405 Store locked up" precautionary statement.[1][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][12]

Waste Management

All waste generated from handling this compound is considered hazardous.

-

Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.

-

Chemical Waste: Unused material and solutions must be disposed of through an approved hazardous waste program, in accordance with institutional and governmental regulations.[1][13] Do not pour waste down the drain.[1][6]

Section 6: Emergency Procedures: Spills and Exposures

A clear, pre-defined emergency plan is essential. All personnel must be trained on these procedures.

Spill Response Workflow

The response to a spill depends critically on its scale. The following workflow outlines the necessary steps.

Caption: Workflow for responding to a this compound spill.

Personal Exposure Protocols

Immediate and correct first aid is vital. Always show the Safety Data Sheet to responding medical personnel.[6]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][6][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]

Section 7: Physicochemical Data Summary

Table 3: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Amino-2-bromopyridine hydrochloride | [1] |

| CAS Number | 19524-06-2 (for 4-Bromopyridine HCl, an isomer) | [12] |

| Molecular Formula | C₅H₆BrClN₂ | [14] |

| Molecular Weight | 209.48 g/mol (Calculated for HCl salt) | N/A |

| Appearance | Solid (Off-White to Beige for free base) | [3] |

| Melting Point | 142-146 °C (for free base) | [3][4][6] |

Note: Data for the hydrochloride salt is sparse; properties of the free base (2-Amino-4-bromopyridine, CAS 84249-14-9) are often used as a proxy for hazard assessment.[2][11]

References

-

Imperial College London. (n.d.). Emergency procedures. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of Western Australia. (2024). Laboratory emergency response procedures. [Link]

-

Chemsrc. (2025). 2-Amino-4-bromopyridine | CAS#:84249-14-9. [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. [Link]

-

American Elements. (n.d.). 2-Amino-4-Bromopyridine. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 2-Amino-4-bromopyridine 97 84249-14-9 [sigmaaldrich.com]

- 5. 2-Amino-4-bromopyridine | 84249-14-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Amino-4-bromopyridine - Safety Data Sheet [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. 84249-14-9|2-Amino-4-bromopyridine|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. This compound | C5H6BrClN2 | CID 91758934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key intermediates in the synthesis of biologically active molecules

An In-Depth Technical Guide to Key Intermediates in the Synthesis of Biologically Active Molecules

Abstract

The synthesis of complex, biologically active molecules is a cornerstone of modern medicine, enabling the production of life-saving therapeutics. Central to this endeavor is the strategic identification and synthesis of key intermediates . These molecular fragments serve as critical building blocks, often encapsulating significant structural complexity and chirality, which dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth analysis of the strategic role of key intermediates in pharmaceutical development. We will explore foundational examples that have shaped the field, examine detailed case studies of blockbuster drugs, and discuss modern catalytic methods that are redefining the landscape of chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of synthetic strategy and execution.

The Strategic Imperative of Key Intermediates

In the multi-step process of constructing an Active Pharmaceutical Ingredient (API), a key intermediate is a stable, isolable compound that represents a significant milestone in the synthetic pathway.[1][2] The selection of an intermediate is not merely a tactical choice but a strategic one that profoundly influences the entire manufacturing process.[] A well-designed synthetic route leverages key intermediates to maximize efficiency and control. This is often achieved through a convergent synthesis , a strategy where complex molecules are assembled from several independently prepared fragments.[4] This approach stands in contrast to a linear synthesis , where a molecule is built step-by-step in a single sequence.[5]

The mathematical advantage of convergence is stark: if each step in a synthesis has a 90% yield, a 10-step linear synthesis results in an overall yield of only 35% (0.9¹⁰). In contrast, a convergent approach involving two 5-step syntheses (each with a 59% yield) followed by a final combination step (90% yield) results in a significantly higher overall yield of approximately 31% (0.9⁵ x 0.9⁵ x 0.9).[4][6] This principle makes convergent synthesis, and the key intermediates it relies upon, a more efficient and robust strategy for complex targets.[7][8]

Caption: Linear vs. Convergent Synthetic Strategies.

Foundational Pillars: Intermediates That Defined an Era

Certain key intermediates have become legendary in organic chemistry for their versatility and role in the synthesis of entire classes of natural products and drugs. They are not just building blocks; they are testaments to the power of strategic synthesis and the discovery of new reactions.

The Wieland-Miescher Ketone: A Gateway to Steroids

First prepared in racemic form, the Wieland-Miescher ketone is a bicyclic enedione that contains the crucial A/B ring substructure of steroids.[9] Its availability made it an invaluable starting material for the industrial synthesis of countless steroids, including contraceptives and anti-inflammatory agents.[10][11] The true revolution, however, came with the development of an asymmetric synthesis using the amino acid L-proline as an organocatalyst.[10] This reaction, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a landmark achievement, demonstrating that a small organic molecule could induce high levels of enantioselectivity, a task previously thought to be the exclusive domain of enzymes or heavy metal catalysts.[9][12]

The Hajos-Parrish Ketone: The Dawn of Organocatalysis

Closely related to the Wieland-Miescher ketone, the Hajos-Parrish ketone is another iconic building block synthesized via a proline-catalyzed intramolecular aldol reaction.[13][14] This intermediate has been instrumental in the synthesis of a vast array of terpenoids and other natural products.[15] The proline-catalyzed synthesis of this ketone is a textbook example of asymmetric organocatalysis, a field that has since exploded and now provides critical tools for modern medicinal chemistry.[16][17] The ability to generate complex, chiral structures using simple, inexpensive, and environmentally benign catalysts has transformed the way chemists approach the synthesis of enantiomerically pure drugs.[13]

The Corey Lactone: Mastering Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds involved in numerous physiological processes, making them important targets for drug development. However, their complex structures, featuring a five-membered ring and multiple stereocenters, present a formidable synthetic challenge. E.J. Corey's Nobel Prize-winning approach to prostaglandin synthesis hinged on the creation of a key intermediate now known as the Corey lactone .[18][19] This versatile bicyclic lactone contains the core cyclopentane ring with the correct stereochemistry pre-installed, allowing for the subsequent attachment of the two side chains in a convergent and highly controlled manner.[20][21] The Corey lactone became a universal intermediate for accessing various prostaglandins and their analogues, and its synthesis has been refined over decades, showcasing a continuous drive for efficiency and elegance in organic synthesis.[22]

Case Study: Oseltamivir (Tamiflu®) - A Crisis in Supply

The antiviral drug oseltamivir (Tamiflu®) is a critical tool for combating influenza pandemics. Its synthesis provides a dramatic real-world example of the strategic importance of a key intermediate's supply chain.

The original and still dominant commercial synthesis of oseltamivir begins with (-)-shikimic acid , a natural product harvested from the seeds of the Chinese star anise (Illicium verum).[23][24] Shikimic acid is an ideal starting material as it provides the cyclohexane core with the correct chirality, significantly simplifying the synthesis.[25]

However, reliance on a single, plant-based source proved to be a critical vulnerability. During the avian flu and H1N1 pandemic scares, the demand for Tamiflu® skyrocketed, leading to a global shortage of shikimic acid and highlighting the precariousness of the supply chain.[26] This crisis spurred a massive global effort from academic and industrial labs to develop alternative, "shikimic acid-free" synthetic routes.

These efforts led to numerous innovative strategies starting from readily available materials like butadiene, acrylic acid, or isophthalic acid.[23][26] While the original shikimic acid route remains the most cost-effective for now, the development of these alternative pathways serves as a crucial backup and a powerful demonstration of synthetic chemistry's ability to solve critical societal problems.[27]

| Synthetic Route | Starting Material(s) | Key Features | Approx. Step Count | Approx. Overall Yield |

| Roche (Industrial) | (-)-Shikimic Acid | Utilizes natural chiral pool; involves azide chemistry.[23] | ~10-12 | 17-22%[23] |

| Corey Synthesis | Butadiene & Acrylic Acid | Total synthesis; asymmetric Diels-Alder reaction.[23] | ~12 | ~30% |

| Shibasaki Synthesis | meso-Aziridine | Catalytic asymmetric desymmetrization.[27] | ~14 | Moderate |

| Trost Synthesis | (Not specified) | Palladium-catalyzed asymmetric allylic alkylation.[26] | 8 | 30%[26] |

Case Study: Atorvastatin (Lipitor®) - The Power of Chirality

Atorvastatin (Lipitor®) is one of the best-selling drugs in history, used to lower cholesterol. It is a fully synthetic molecule, and its industrial production is a masterpiece of chemical engineering. A critical component of atorvastatin is its chiral side chain, a (4R,6R)-dihydroxy-heptanoic acid derivative. The precise stereochemistry of this side chain is essential for the drug's ability to inhibit the HMG-CoA reductase enzyme.[28][29]

The synthesis of this key chiral intermediate has been the subject of intense research, leading to multiple elegant and efficient solutions.[30][31] The Paal-Knorr synthesis, a convergent approach, is the most prominent industrial method.[32] In this route, the chiral side chain is synthesized separately and then condensed with a 1,4-diketone fragment to form the central pyrrole ring.[32][33]

Caption: Convergent Paal-Knorr synthesis of Atorvastatin.

The challenge lies in creating the two contiguous stereocenters in the side chain with high fidelity. Various strategies have been developed, including:

-

Substrate Control: Using chiral starting materials to guide the stereochemistry.[31]

-

Asymmetric Catalysis: Employing chiral catalysts for reactions like asymmetric reduction of a diketo ester.[34][35]

-

Biocatalysis: Using enzymes like ketoreductases (KREDs) or aldolases (DERA) to perform highly selective reductions or C-C bond formations, often with exceptional enantiomeric and diastereomeric excess.[28][29][36]

The evolution of the synthesis of the atorvastatin side chain highlights the increasing sophistication of asymmetric synthesis, with biocatalysis, in particular, offering a green and highly efficient route for large-scale production.[35]

Modern Frontiers: Crafting the Intermediates of Tomorrow

The quest for novel, more efficient ways to construct key intermediates is relentless. Two areas of modern catalysis are particularly impactful:

-

C-H Activation: Traditionally, forming C-C bonds requires pre-functionalized starting materials (e.g., halides and organometallics in cross-coupling). C-H activation aims to bypass this by directly converting ubiquitous C-H bonds into C-C or C-heteroatom bonds.[37] This strategy can dramatically shorten synthetic sequences and open up new avenues for derivatizing complex molecules, creating novel intermediates that were previously inaccessible.[38][39]

-

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under remarkably mild conditions.[40][41] Photoredox catalysis has been applied to generate valuable intermediates and has shown great promise in pharmaceutical development for its ability to tolerate sensitive functional groups and forge challenging bonds.[42][43][44]

Experimental Protocol: Asymmetric Synthesis of the Hajos-Parrish Ketone

This protocol describes a representative organocatalytic synthesis of the (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-7a-methyl-1,5(6H)-indandione, a Hajos-Parrish type ketone, adapted from literature procedures.[13] This self-validating system demonstrates the power of proline catalysis to set key stereocenters with high fidelity.

Materials:

-

2-Methyl-1,3-cyclopentanedione

-

Methyl vinyl ketone (MVK)

-

(S)-Proline

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium chloride (saturated solution)

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF.

-

Add (S)-proline (0.1 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is an aldol intermediate (a bicyclic ketol). This intermediate can be isolated or directly cyclized. For cyclization, dissolve the crude product in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap for 2-4 hours.

-

After cooling, wash the toluene solution with saturated sodium bicarbonate, then brine. Dry over magnesium sulfate, filter, and concentrate.

Purification:

-

The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the optically active bicyclic dione.

Expected Outcome:

-

The reaction typically provides the Hajos-Parrish ketone in good yield (70-90%) and high enantiomeric excess (>95% ee).

Conclusion

Key intermediates are the linchpins of complex molecule synthesis. They represent the embodiment of a synthetic strategy, enabling convergent assembly, securing critical stereochemistry, and ultimately determining the feasibility of bringing a new therapeutic from the laboratory to the patient. From the classic steroid building blocks to the biocatalytically-derived chiral chains of modern blockbusters, the story of drug development is inextricably linked to the art and science of creating these pivotal molecules. As new catalytic methods like C-H activation and photoredox catalysis continue to emerge, the synthetic chemist's toolbox for crafting the key intermediates of the future will only become more powerful and precise.

References

-

Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. Link

-

Reddy, P. V., et al. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. The Journal of Organic Chemistry, 79(6), 2723-2728. Link

-

Chandrasekhar, S., et al. (2008). Asymmetric Synthesis of Atorvastatin Calcium via Intramolecular Oxidative Oxygen-nucleophilic Bromocyclization. ResearchGate. Link

-

Reddy, P. V., et al. (2014). Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach. PubMed. Link

-

Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed. Link

- Unknown. (n.d.). Photocatalysis in the Pharmaceutical Industry. Source Not Specified.

-

Synfacts. (2012). Building Blocks for Steroid Total Synthesis. Thieme. Link

-

Douglas, J. J., et al. (2016). Visible Light Photocatalysis: Applications and New Disconnections in the Synthesis of Pharmaceutical Agents. Organic Process Research & Development, 20(7), 1147-1161. Link

-